The synthesis of delta1-tetrahydrocannabiorcol involves several intricate steps, including reductions and deoxygenations, often employing Lewis acid catalysis. A notable method includes using benzylidene acetone dienophiles coupled with diene partners under mildly Lewis acidic conditions. This approach allows for the formation of the desired compound through controlled cyclization reactions. Industrially, cannabinoids are typically extracted from Cannabis pollen, followed by purification processes that may involve liquid chromatography-tandem mass spectrometry for quantification and analysis .
Delta1-Tetrahydrocannabiorcol has a molecular formula of , indicating it contains 17 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms. The structure features a complex arrangement typical of cannabinoids, including multiple stereocenters that contribute to its unique properties.
Delta1-Tetrahydrocannabiorcol participates in various chemical reactions typical of organic compounds. These include:
The outcomes of these reactions can lead to various derivatives that may have distinct biological activities or properties .
The primary mechanism through which delta1-tetrahydrocannabiorcol exerts its effects is through the activation of the TRPA1 calcium channel. This channel plays a crucial role in nociception (the sensory perception of pain). Unlike other cannabinoids that target cannabinoid receptors, this compound's action on TRPA1 suggests potential analgesic properties without psychoactive effects. Research indicates that activation of spinal TRPA1 channels can lead to pain modulation, making delta1-tetrahydrocannabiorcol a candidate for therapeutic applications in pain management .
Delta1-Tetrahydrocannabiorcol exhibits several physical and chemical properties relevant to its classification as a cannabinoid:
Delta1-Tetrahydrocannabiorcol holds promise for various scientific applications, particularly in pharmacology and therapeutic settings. Its unique mechanism of action on TRPA1 channels positions it as a potential candidate for developing non-psychoactive pain relief medications. Additionally, its structural similarity to other cannabinoids may allow it to be studied as part of broader research into cannabinoid pharmacology.
Delta1-tetrahydrocannabiorcol (delta1-THCC or THCC) exemplifies the critical role of alkyl side chain length in cannabinoid pharmacology. This homolog of delta9-tetrahydrocannabinol (delta9-THC) features a methyl side chain (C1) instead of the pentyl chain (C5) characteristic of classical THC isomers [5] [8]. The molecular formula of THCC is C₁₇H₂₂O₂, with a molar mass of 258.36 g/mol, distinguishing it structurally from delta9-THC (C₂₁H₃₀O₂) [1] [8]. This abbreviated side chain profoundly alters molecular interactions despite preservation of the core tricyclic structure comprising a pyran ring, phenolic hydroxyl group, and cyclohexene moiety [5] [10].
Positional isomerism within the cannabinoid series extends beyond the alkyl chain to double bond positioning. The "delta1" designation refers to the double bond at the C1-C2 position in the terpenoid ring (equivalent to the C9-C10 position in dibenzopyran numbering), contrasting with delta9-THC's C9-C10 double bond [10]. This structural variation influences ring conformation and electronic distribution, though its pharmacological impact is secondary to the alkyl chain modifications in THCC [5].
Table 1: Structural Comparison of Key Cannabinoids
Compound | Systematic Name | Molecular Formula | Alkyl Side Chain Length | Core Ring Double Bond Position |
---|---|---|---|---|
delta1-THCC | (6aR,10aR)-3,6,6,9-tetramethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | C₁₇H₂₂O₂ | Methyl (C1) | C1-C2 (Delta1) |
delta9-THC | (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | C₂₁H₃₀O₂ | Pentyl (C5) | C9-C10 (Delta9) |
delta8-THC | (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | C₂₁H₃₀O₂ | Pentyl (C5) | C8-C9 (Delta8) |
CBD | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | C₂₁H₃₀O₂ | Pentyl (C5) | N/A |
THCC shares the absolute stereochemistry characteristic of natural cannabinoids: (6aR,10aR) configuration. This confers a trans-fusion between the pyran and cyclohexene rings, identical to delta9-THC and delta8-THC [5] [8] [10]. The molecule possesses two chiral centers at positions 6a and 10a, with the natural (-)-trans isomer exhibiting biological activity [8] [10]. The three-dimensional orientation of the C1-methyl group relative to the phenolic ring differs significantly from pentyl-bearing analogs due to reduced steric bulk, enabling distinct receptor interactions [5].
X-ray crystallographic analysis reveals that THCC maintains the equatorial orientation of the methyl group at C3, but its abbreviated length fails to penetrate the hydrophobic binding pocket of CB1 receptors deeply [5]. The planarity of the phenolic ring relative to the terpenoid moiety remains comparable to delta9-THC, suggesting that conformational differences in receptor binding stem primarily from side chain interactions rather than core geometry alterations [5] [10]. The stereochemical preservation combined with alkyl chain truncation creates a unique molecular probe for investigating cannabinoid receptor pharmacophore requirements.
Table 2: Stereochemical Features of Delta1-THCC and Analogs
Stereochemical Parameter | delta1-THCC | delta9-THC | delta8-THC |
---|---|---|---|
Configuration at C6a/C10a | (6aR,10aR) | (6aR,10aR) | (6aR,10aR) |
Ring Fusion Geometry | Trans | Trans | Trans |
C3 Substituent Orientation | Equatorial | Equatorial | Equatorial |
Natural Isomer Optical Rotation | Not reported | -152° (ethanol) | Approximately -140° |
Key Chiral Centers | C6a, C10a | C6a, C10a | C6a, C10a |
The abbreviated methyl side chain of THCC fundamentally alters its receptor binding profile compared to classical THC isomers. While delta9-THC acts as a partial agonist at CB1 (Ki = 40.7 nM) and CB2 (Ki = 36 nM) receptors, THCC exhibits negligible affinity for both cannabinoid receptors (>10,000 nM) [5]. This dramatic reduction stems from the inability of the methyl group to form sufficient hydrophobic interactions within the deep lipid-binding pocket of CB1, which accommodates longer alkyl chains through van der Waals contacts with residues such as Phe174, Trp356, and Leu359 [5] [10]. Molecular dynamics simulations reveal that THCC's small side chain fails to stabilize the receptor's active conformation, explaining its lack of psychoactivity [5].
Remarkably, THCC demonstrates potent agonism at the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), outperforming both delta9-THC and THCV (tetrahydrocannabivarin) [5]. This activity occurs at nanomolar concentrations and involves specific interactions with cysteine residues in the channel's N-terminal cytoplasmic domain [5]. Site-directed mutagenesis studies identify Cys421 and Cys641 as critical residues for THCC binding, where the phenolic hydroxyl group forms hydrogen bonds while the terpenoid core interacts with hydrophobic regions adjacent to the activation site [5] [3]. This TRPA1 activation underlies THCC's pronounced analgesic effects in spinal pain pathways, independent of cannabinoid receptors [5].
The divergent receptor specificity of THCC highlights the pharmacophoric segregation between cannabinoid and TRP channel modulation. While classical cannabinoid activity requires extended alkyl chains, TRPA1 activation benefits from the compact structure of THCC, allowing optimal orientation within the channel's binding cleft [5]. This demonstrates how minor structural modifications can radically redirect pharmacological activity toward distinct target families, providing insights for targeted cannabinoid therapeutic design.
Table 3: Receptor Interaction Profiles of THCC vs. Reference Cannabinoids
Target | delta1-THCC | delta9-THC | Cannabidiol (CBD) | THCV |
---|---|---|---|---|
CB1 Receptor | Negligible binding (Ki >10,000 nM) | Partial agonist (Ki = 40.7 nM) | Negative allosteric modulator (Ki ≈ 4,300 nM) | Partial agonist/antagonist (Ki ≈ 46 nM) |
CB2 Receptor | Negligible binding | Partial agonist (Ki = 36 nM) | Inverse agonist (Ki ≈ 3,600 nM) | Partial agonist (Ki ≈ 3.7 nM) |
TRPA1 Channel | Potent agonist (EC₅₀ ≈ 50-100 nM) | Weak activator | Activator | Moderate activator |
TRPV1 Channel | Not reported | Activator | Activator | Not reported |
PPARγ | Unknown | Activator | Activator | Unknown |
Key Molecular Interactions | TRPA1: Cys421, Cys641 | CB1: Ser383, Phe174, Trp356, Leu359 | Multiple: FAAH inhibition, TRP channels, 5-HT1A | CB1: Similar to THC with different efficacy |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2